Cas no 2172497-35-5 (6-chloropyridine-2,4-diamine hydrochloride)

6-Chloropyridine-2,4-diamine hydrochloride is a heterocyclic organic compound featuring both amine and chloro functional groups on a pyridine backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The presence of reactive sites at the 2,4-positions allows for selective modifications, enabling tailored derivatization. Its consistent purity and well-defined structure ensure reproducibility in research and industrial processes. This compound is particularly valued for its role in constructing complex molecular frameworks with precision.
6-chloropyridine-2,4-diamine hydrochloride structure
2172497-35-5 structure
Product Name:6-chloropyridine-2,4-diamine hydrochloride
CAS No:2172497-35-5
MF:C5H7Cl2N3
MW:180.035178422928
CID:6080056
PubChem ID:132398836
Update Time:2025-06-11

6-chloropyridine-2,4-diamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-chloropyridine-2,4-diamine hydrochloride
    • 2,4-Pyridinediamine, 6-chloro-, hydrochloride (1:1)
    • EN300-1662372
    • 2172497-35-5
    • 6-Chloropyridine-2,4-diamine;hydrochloride
    • Inchi: 1S/C5H6ClN3.ClH/c6-4-1-3(7)2-5(8)9-4;/h1-2H,(H4,7,8,9);1H
    • InChI Key: CGLYTMRGEZGRPO-UHFFFAOYSA-N
    • SMILES: NC1=CC(N)=NC(Cl)=C1.Cl

Computed Properties

  • Exact Mass: 179.0017026g/mol
  • Monoisotopic Mass: 179.0017026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 98.2
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.9Ų

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Additional information on 6-chloropyridine-2,4-diamine hydrochloride

Comprehensive Overview of 6-Chloropyridine-2,4-diamine Hydrochloride (CAS No. 2172497-35-5): Properties, Applications, and Industry Insights

6-Chloropyridine-2,4-diamine hydrochloride (CAS No. 2172497-35-5) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research. With its unique molecular structure featuring a chloropyridine core and diamine functional groups, this compound serves as a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating biological pathways.

The rise of precision medicine and small-molecule therapeutics has amplified interest in heterocyclic compounds like 6-chloropyridine-2,4-diamine HCl. Recent studies highlight its relevance in developing kinase inhibitors and antimicrobial agents, aligning with global health priorities such as antibiotic resistance. Analytical techniques like HPLC purification and NMR characterization are critical for ensuring the compound's purity, a frequent concern among purchasers searching for "high-purity CAS 2172497-35-5" or "6-chloropyridine-2,4-diamine hydrochloride supplier".

From an industrial perspective, the demand for custom synthesis of pyridine derivatives has surged, driven by innovations in catalysis and green chemistry. Environmental considerations now influence production methods, with manufacturers optimizing routes to minimize waste—a key search term like "sustainable synthesis of chloropyridine diamines" reflects this trend. The compound’s solubility profile (hydrochloride salt form) also makes it preferable for formulation scientists addressing "API solubility enhancement" challenges.

Quality control remains paramount, as evidenced by frequent queries about "CAS 2172497-35-5 specification sheets" and "stability testing for 6-chloropyridine-2,4-diamine HCl". Storage conditions (typically 2-8°C protected from light) and shelf-life data are critical for end-users in academia and industry. Furthermore, patent literature reveals growing IP activity around diamine-substituted pyridines, suggesting expanding applications in material science and electronics.

Emerging discussions in computational chemistry forums explore molecular docking simulations using this scaffold, while structure-activity relationship (SAR) studies leverage its modular design. As regulatory landscapes evolve, documentation like "REACH compliance for 2172497-35-5" becomes essential for global trade. This compound exemplifies how niche chemicals address broader scientific needs—from high-throughput screening libraries to crop protection formulations—making it a noteworthy subject for researchers and procurement specialists alike.

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